molecular formula C13H18 B14547805 (2-Ethyl-3-methylbut-1-en-1-yl)benzene CAS No. 61777-12-6

(2-Ethyl-3-methylbut-1-en-1-yl)benzene

Cat. No.: B14547805
CAS No.: 61777-12-6
M. Wt: 174.28 g/mol
InChI Key: JXUBAQOIOWJNDQ-UHFFFAOYSA-N
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Description

(2-Ethyl-3-methylbut-1-en-1-yl)benzene is an alkenyl-substituted aromatic compound characterized by a benzene ring attached to a branched butenyl group. The substituent, 2-ethyl-3-methylbut-1-en-1-yl, features a double bond at the 1-position and ethyl/methyl branching at the 2- and 3-positions, respectively. This structural complexity imparts unique physicochemical properties, such as increased steric hindrance and enhanced reactivity at the double bond compared to simpler alkenylbenzenes.

Properties

CAS No.

61777-12-6

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

(2-ethyl-3-methylbut-1-enyl)benzene

InChI

InChI=1S/C13H18/c1-4-13(11(2)3)10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

JXUBAQOIOWJNDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3-methylbut-1-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3-methylbut-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the alkyl side chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound alcohols, ketones, or carboxylic acids.

    Reduction: Formation of (2-ethyl-3-methylbutane-1-yl)benzene.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

(2-Ethyl-3-methylbut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-3-methylbut-1-en-1-yl)benzene depends on its specific interactions with molecular targets. In general, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features and inferred properties of (2-Ethyl-3-methylbut-1-en-1-yl)benzene with key analogs from the evidence:

Compound Name CAS Registry Number Substituent Type Substituent Structure Key Inferred Properties
This compound Not specified Branched alkenyl C=C-CH(CH2CH3)(CH3) High reactivity at double bond; steric hindrance
1-Ethyl-2-methylbenzene (Ethyltoluene) 611-14-3 Alkyl -CH2CH3 and -CH3 Lower reactivity; higher hydrophobicity
Benzene, (1-ethyloctyl)- 4621-36-7 Long-chain alkyl -CH(CH2CH3)(C8H17) High molecular weight; low solubility
Styrene (Ethenylbenzene) 100-42-5 Simple alkenyl -CH=CH2 Polymerization-prone; planar structure

Reactivity and Functional Differences

  • Double Bond Reactivity : The target compound’s branched alkenyl group likely undergoes electrophilic addition (e.g., halogenation) slower than styrene due to steric hindrance from ethyl/methyl groups . Ethyltoluene, lacking a double bond, is inert to such reactions.
  • Synthesis Pathways : Unlike the amide synthesis in , the target compound may be synthesized via Friedel-Crafts alkylation with a pre-formed alkenyl halide or through dehydration of a secondary alcohol.

Environmental and Industrial Relevance

  • Applications : Alkenylbenzenes like the target compound serve as intermediates in fine chemical synthesis. Its branching could aid in creating stereochemically complex molecules for pharmaceuticals or specialty polymers.
  • Environmental Persistence : Long-chain alkylbenzenes (e.g., (1-ethyloctyl)benzene ) exhibit higher environmental persistence due to hydrophobicity, whereas the target’s double bond may enhance biodegradability.

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